3-Ethoxy-2-(phenylsulfonyl)acrylonitrile
Description
Significance of α,β-Unsaturated Nitriles and Sulfones as Building Blocks
In the realm of organic synthesis, the development of complex molecular architectures often relies on the use of versatile and reactive building blocks. Among these, α,β-unsaturated nitriles and sulfones hold a prominent position due to their inherent reactivity and the synthetic utility of the functional groups they introduce.
α,β-Unsaturated Nitriles:
α,β-Unsaturated nitriles, also known as acrylonitriles, are organic compounds containing a nitrile group conjugated with a carbon-carbon double bond. fiveable.me This conjugation endows the molecule with specific reactivity patterns, making it a valuable synthetic intermediate. fiveable.me The π-electron delocalization across the C=C-C≡N system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a process known as Michael addition. fiveable.me This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
Furthermore, α,β-unsaturated nitriles are key precursors in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds, such as pyridines and pyrroles. fiveable.me The nitrile functionality itself can be readily transformed into other important functional groups, including amines, amides, and carboxylic acids, further expanding their synthetic versatility. Their role as building blocks extends to the synthesis of pharmaceuticals and natural products. fiveable.me
Vinyl Sulfones:
Vinyl sulfones are another class of powerful building blocks in organic chemistry, characterized by a sulfonyl group attached to a carbon-carbon double bond. nih.gov The potent electron-withdrawing nature of the sulfonyl group strongly activates the double bond towards nucleophilic attack, making them excellent Michael acceptors. nih.govresearchgate.net They readily participate in 1,4-addition reactions with a wide range of nucleophiles. nih.govresearchgate.net
Beyond their role as Michael acceptors, vinyl sulfones are also valuable partners in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic systems. nih.govresearchgate.net The synthetic utility of vinyl sulfones has been demonstrated in the synthesis of highly functionalized target molecules. nih.govresearchgate.net Moreover, the vinyl sulfone motif is a recognized privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. tandfonline.comnih.gov
The combination of both α,β-unsaturated nitrile and vinyl sulfone functionalities within a single molecule, as seen in 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (B1609715), creates a highly activated and versatile platform for a multitude of organic transformations.
Structural Characteristics of this compound and its Congeners
The phenylsulfonyl and nitrile groups are potent electron-withdrawing groups. Their presence on the same olefinic carbon significantly lowers the electron density of the double bond, making the molecule highly electron-deficient. The ethoxy group, on the other hand, is an electron-donating group through resonance, which can modulate the electronic properties of the alkene. The IUPAC name for this compound is (E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile, indicating the stereochemistry around the double bond.
The interplay of these functional groups creates a molecule with a polarized π-system, which is a key determinant of its chemical behavior. The table below summarizes the key structural features and their expected influence on the molecule's properties.
| Feature | Description | Influence on Molecular Properties |
| Phenylsulfonyl Group | A strong electron-withdrawing group due to the electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate negative charge. | Enhances the electrophilicity of the carbon-carbon double bond, making it a potent Michael acceptor. |
| Nitrile Group | A linear and strongly electron-withdrawing group through both inductive and resonance effects. | Further increases the electrophilicity of the double bond and provides a site for various chemical transformations. |
| Ethoxy Group | An electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the π-system. | Modulates the overall electron density of the double bond and can influence the regioselectivity of certain reactions. |
| Alkene Backbone | The C=C double bond provides a rigid framework and is the primary site of reactivity. | The high degree of substitution and the presence of strongly polarizing groups make it susceptible to a range of addition and cycloaddition reactions. |
Congeners of this compound, where the phenyl or ethoxy groups are replaced by other substituents, would exhibit varied electronic and steric properties, allowing for the fine-tuning of reactivity for specific synthetic applications. For instance, replacing the phenyl group with an alkyl group would slightly reduce the electron-withdrawing strength of the sulfonyl moiety.
Research Landscape of Electron-Deficient Alkenes with Sulfonyl and Nitrile Functionalities
Electron-deficient alkenes are a cornerstone of modern organic synthesis, serving as versatile intermediates for the construction of complex molecular frameworks. The presence of one or more electron-withdrawing groups dramatically alters the reactivity of the carbon-carbon double bond, making it susceptible to a variety of transformations that are not feasible with electron-rich or unactivated alkenes.
The research landscape for electron-deficient alkenes bearing both sulfonyl and nitrile functionalities is rich and varied, with a strong focus on their utility as powerful synthetic tools. These molecules are particularly valued for their ability to participate in a range of chemical reactions, including:
Michael Additions: As highly activated Michael acceptors, they react readily with a broad spectrum of nucleophiles, including carbanions, amines, thiols, and alkoxides. This allows for the straightforward introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
Cycloaddition Reactions: Their electron-deficient nature makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition processes. This provides a direct route to complex cyclic and heterocyclic systems with a high degree of stereochemical control.
Radical Reactions: Research has explored the coupling of sulfonyl radicals with electron-deficient olefins, including acrylonitriles, to form new carbon-sulfur bonds. nih.govcam.ac.uk Photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals under mild conditions for these types of transformations. nih.govcam.ac.uk
The development of novel synthetic methods to access these polysubstituted alkenes is also an active area of research. acs.org Furthermore, the unique reactivity of these compounds has been harnessed in the synthesis of biologically active molecules and functional materials. The ability to precisely tune the electronic and steric properties of these alkenes by varying the substituents on the sulfonyl and alkoxy/amino groups allows for a high degree of control over their reactivity and selectivity in synthetic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-9-11(8-12)16(13,14)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBSEPGZUQYAT-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethoxy 2 Phenylsulfonyl Acrylonitrile and Analogous Structures
Strategies for Constructing Vinyl Sulfone Moieties
The vinyl sulfone group is a powerful Michael acceptor and a versatile synthetic intermediate. nih.gov Its synthesis has been the subject of extensive research, leading to a range of reliable methods.
Direct C-S bond formation is a fundamental approach to vinyl sulfones. These reactions often involve the coupling of a vinyl halide or a related precursor with a sulfur-containing reagent. A notable example is the nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides, which demonstrates broad functional group compatibility and provides vinyl sulfones in very good yields. acs.org Another approach utilizes the reaction of alkenes with sodium arene sulfinates in the presence of potassium iodide and sodium periodate, which also produces vinyl sulfones in high yields at room temperature. acs.org
Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, a novel method for the synthesis of polysubstituted vinyl sulfones utilizes N-iodosuccinimide (NIS) as a promoter for both sulfonation and elimination in a direct C-S cross-coupling reaction. tcichemicals.com This protocol has been used to synthesize over 70 examples with wide functional group tolerance. tcichemicals.com
| Catalyst/Reagent | Reactants | Product Type | Key Features |
|---|---|---|---|
| Nickel/1,10-phenanthroline-5,6-dione | Alkenes and Sulfonyl Chlorides | Vinyl Sulfones | Good functional group compatibility and high yields. acs.org |
| KI/NaIO₄ | Alkenes and Sodium Arene Sulfinates | Vinyl Sulfones | Room temperature reaction with high yields. acs.org |
| N-Iodosuccinimide (NIS) | Alkenes/Alkynes and Sulfonylating Agents | Polysubstituted Vinyl Sulfones | Enables both sulfonation and elimination; broad applicability. tcichemicals.com |
The hydrosulfonylation of alkynes offers a direct route to vinyl sulfones with control over the stereochemistry of the double bond. This is crucial as the geometry of the vinyl sulfone can significantly impact its biological activity and chemical reactivity. A recently developed method allows for the stereodivergent synthesis of both (E)- and (Z)-vinyl sulfones from aryl-substituted alkynes. eurekaselect.com The challenging (Z)-isomers are obtained through a kinetically controlled, catalyst-free process, while the thermodynamically favored (E)-isomers are formed via visible light-mediated isomerization. eurekaselect.com
Manganese-catalyzed hydrosulfonylation of alkynes with sulfonyl chlorides provides a practical route to (Z)-vinyl sulfones. researchgate.netorganic-chemistry.org This method is advantageous due to the use of an inexpensive and environmentally friendly manganese catalyst and offers excellent regio- and stereoselectivity. organic-chemistry.org Rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes has also been reported as a direct method to synthesize chiral allylic sulfones with high enantioselectivity. nsf.gov
| Method | Alkynes | Sulfonylating Agent | Product Stereochemistry | Key Features |
|---|---|---|---|---|
| Catalyst-free/Visible light isomerization | Aryl-substituted | Sulfinic acids | (Z) or (E) | Stereodivergent synthesis based on kinetic or thermodynamic control. eurekaselect.com |
| Manganese-catalyzed | Unactivated | Sulfonyl chlorides | (Z) | Uses an inexpensive and user-friendly catalyst with excellent regio- and diastereoselectivity. researchgate.netorganic-chemistry.org |
| Rhodium-catalyzed | Allenes/Alkynes | Sodium sulfinates | Chiral allylic | Direct asymmetric synthesis with high enantioselectivity. nsf.gov |
Electrochemical methods provide a green and efficient alternative for the synthesis of vinyl sulfones, often avoiding the need for harsh oxidants or metal catalysts. An electrochemical sulfonylation of alkenes with sulfonyl hydrazides has been developed to produce (E)-vinyl sulfones in water. This method is notable for being metal- and oxidant-free and can be easily scaled up.
Another electrochemical approach involves the oxidative alkoxysulfonylation of alkenes using sulfonyl hydrazides and alcohols. wikipedia.orgorganic-chemistry.org This protocol allows for the synthesis of β-alkoxy sulfones and is characterized by its catalyst-free and exogenous oxidant-free conditions, with molecular nitrogen and hydrogen as the only byproducts. wikipedia.orgorganic-chemistry.org Furthermore, an electrochemical oxidative sulfonylation-azidation of alkenes has been developed for the one-pot synthesis of β-azidoarylsulfones. youtube.com
Approaches for Introducing Acrylonitrile (B1666552) Functionality
The acrylonitrile moiety is a key component of the target molecule, and its introduction can be achieved through several reliable synthetic strategies.
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds from carbonyl compounds. wikipedia.orgnih.gov The HWE reaction, which employs stabilized phosphonate (B1237965) carbanions, is particularly well-suited for the synthesis of α,β-unsaturated nitriles and typically yields (E)-alkenes with high selectivity. wikipedia.org This reaction involves the deprotonation of a phosphonate, such as diethyl (cyanomethyl)phosphonate, to form a carbanion which then reacts with an aldehyde or ketone. acs.org
A recent application of the HWE reaction is the synthesis of E-α,β-unsaturated β-boryl nitriles from potassium acyltrifluoroborates, demonstrating the utility of this reaction in constructing complex nitrile-containing molecules. acs.org The synthesis of 4-(2,2-difluorovinyl)benzonitrile (B14117845) has also been achieved through a Wittig-type olefination of 4-formylbenzonitrile, showcasing the applicability of this method to nitrile-containing aromatic aldehydes. orgsyn.org
| Reaction | Reactants | Product Type | Key Features |
|---|---|---|---|
| Wittig Reaction | Aldehyde/Ketone and Phosphonium Ylide | Alkene | Versatile method for C=C bond formation. wikipedia.orgnih.gov |
| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone and Stabilized Phosphonate Carbanion | (E)-Alkene | Excellent E-selectivity for α,β-unsaturated compounds. wikipedia.org |
Electrogenerated bases (EGBs) offer a mild and controllable method for promoting reactions that require a strong base. The cathodic reduction of acetonitrile (B52724) in the presence of a tetraalkylammonium salt generates the cyanomethyl anion (⁻CH₂CN). nih.govacs.org This "naked" and highly reactive anion can act as a potent base to deprotonate various substrates or as a nucleophile in cyanomethylation reactions. nih.govacs.org
The electrogenerated cyanomethyl anion can react with electrophiles such as aromatic aldehydes, which lack acidic protons, to undergo nucleophilic attack on the carbonyl carbon. nih.gov This provides a pathway to cyanohydrin intermediates which can be further transformed into acrylonitrile derivatives. This electrochemical approach avoids the use of stoichiometric amounts of strong chemical bases and allows for precise control over the amount of base generated by controlling the electrical charge passed. nih.govacs.org
Convergent Synthesis of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (B1609715)
Sulfonylation and Nucleophilic Substitution Sequences
The formation of the sulfone group is a critical step in the synthesis of the target molecule. One of the most fundamental and widely used methods for creating sulfones is the oxidation of sulfides. nih.gov This process typically occurs in two stages, with the sulfide (B99878) first being oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone under more forcing conditions. nih.gov Common oxidizing agents for this transformation include hydrogen peroxide, often in combination with acetic acid, and various peracids. nih.gov
Another primary route to sulfones involves the reaction of sulfonyl chlorides with arenes or heteroarènes in a Friedel-Crafts-type reaction, which is generally mediated by a Lewis or Brønsted acid. nih.gov The synthesis of the core structure can also be achieved through C-S bond formation reactions, for instance, by coupling arylsulfinic acids with arenes. mdpi.com Once a suitable sulfonylated intermediate is formed, subsequent reactions, such as nucleophilic substitution, can be employed to introduce the ethoxyacrylonitrile moiety and complete the synthesis of the target compound.
Table 1: Common Strategies for Sulfone Synthesis
| Method | Reagents | Key Features |
|---|---|---|
| Sulfide Oxidation | Hydrogen Peroxide (H₂O₂), Peracids (e.g., m-CPBA) | Two-step process via a sulfoxide intermediate. nih.gov |
| Friedel-Crafts Sulfonylation | Sulfonyl Chlorides, Lewis/Brønsted Acids (e.g., AlCl₃) | Electrophilic aromatic substitution to form aryl sulfones. nih.gov |
| Coupling Reactions | Arylsulfinic Acids, Arenes | Direct C-S bond formation. mdpi.com |
Utilization of Orthoesters in α-Ethoxyacrylonitrile Synthesis
Orthoesters are versatile reagents in organic synthesis, serving as precursors for various functional groups. Their general formula is RC(OR')₃, and they can be considered derivatives of unstable orthocarboxylic acids. wikipedia.org A primary method for synthesizing orthoesters is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst like hydrogen chloride. wikipedia.orggoogle.com This reaction proceeds through an imino ether hydrochloride intermediate, which then reacts with excess alcohol to form the orthoester. wikipedia.orggoogle.com
In the context of synthesizing precursors for the title compound, orthoesters like triethyl orthoformate are particularly useful. They can react with compounds containing active methylene (B1212753) groups to introduce an ethoxy-methylene group, which is a key structural feature of 3-ethoxyacrylonitrile. nih.gov The reactivity of orthoesters stems from the electron-deficient central carbon atom, making them susceptible to attack by nucleophiles. nih.gov This reactivity is harnessed in the construction of heterocyclic systems and in the acylation of amines. semanticscholar.orgmicrochem.fr For the synthesis of α-ethoxyacrylonitrile, an orthoester can be used to install the ethoxy group onto a two-carbon nitrile backbone.
Advanced Synthetic Strategies
More advanced methods have been developed to enhance the efficiency and scope of synthesis for complex molecules like this compound and its analogs. These include solid-phase techniques and multicomponent reactions.
Solid-Phase Synthesis Techniques Utilizing Sulfone Linkers
Solid-phase synthesis offers significant advantages for multi-step reactions by simplifying the purification process. In this technique, the starting material is attached to a solid support (e.g., a polymer resin), and reagents are passed over it in solution. Excess reagents and byproducts are simply washed away after each step.
The sulfone group can act as a robust linker for this purpose. A common strategy involves attaching a substrate to a polystyrene-based sulfinate resin via S-alkylation. acs.org The molecule, now bound to the solid support, can undergo a series of transformations. For example, a cyclopentene (B43876) moiety attached via a sulfone linker can be epoxidized, and the resulting epoxide ring can be opened by various nucleophiles. acs.org The final step involves the cleavage of the sulfone linker to release the functionalized molecule from the solid support. This is often achieved by an oxidation-elimination sequence, where oxidation of a carbon adjacent to the sulfone group creates a transient γ-ketosulfone, which then undergoes elimination of sulfinate to free the desired product. acs.org This strategy has been successfully used to prepare libraries of 3,5-disubstituted cyclopent-2-enones. acs.org
Table 2: Illustrative Steps in Solid-Phase Synthesis with a Sulfone Linker
| Step | Description | Purpose |
|---|---|---|
| 1. Attachment | S-alkylation of a polymer-bound sulfinate with the substrate. | Covalently links the starting material to the solid support. acs.org |
| 2. Modification | Sequential reactions performed on the polymer-bound substrate (e.g., epoxidation, nucleophilic addition). | Builds molecular complexity while the substrate is immobilized. acs.org |
| 3. Cleavage | Oxidation to a γ-ketosulfone followed by sulfinate elimination. | Releases the final, purified product from the solid support. acs.org |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This approach is characterized by high atom economy and procedural simplicity.
While a specific MCR for this compound is not prominently documented, the principles of MCRs are applied to synthesize structurally analogous compounds, particularly complex acrylonitrile derivatives. For instance, the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound, is a cornerstone for creating C-C bonds and is often a key step in MCRs. academie-sciences.fr This reaction has been used to synthesize acrylonitrile derivatives from hydroxymethylfurfural and malononitrile (B47326) under solvent-free conditions. academie-sciences.fr Similarly, condensation reactions between acrylonitrile and aryl acetonitriles have been employed to construct complex α-amino-β-cyano cyclohexene (B86901) skeletons through a proposed mechanism involving sequential Michael additions followed by an intramolecular condensation. nih.gov Known MCRs like the Asinger and Bucherer–Bergs reactions are also powerful tools for synthesizing nitrogen-containing heterocyclic compounds, demonstrating the utility of this approach for creating complex molecular architectures efficiently. mdpi.com
Chemical Reactivity and Mechanistic Elucidation
Nucleophilic Addition Reactions
The electron-poor nature of the double bond in sulfonyl acrylonitriles makes them excellent substrates for nucleophilic addition reactions, particularly the Michael addition.
Sulfonyl acrylonitriles are potent Michael acceptors. The Michael addition is a 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, or in this case, a similarly activated alkene. The strong electron-withdrawing capabilities of both the sulfonyl and nitrile groups polarize the C=C double bond, making the β-carbon highly electrophilic and prone to attack by a wide range of nucleophiles.
The general mechanism involves the attack of a nucleophile (a Michael donor) on the β-carbon of the sulfonyl acrylonitrile (B1666552) (the Michael acceptor). This leads to the formation of a resonance-stabilized carbanion intermediate, which is then protonated to yield the final addition product. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the sulfonyl and nitrile groups.
Common nucleophiles used in Michael additions with activated alkenes like acrylonitriles include alcohols, amines, thiols, and carbanions. researchgate.netresearchgate.net For instance, the addition of alcohols to acrylonitrile to form 3-alkoxypropanenitriles is a well-established reaction, often catalyzed by a base. researchgate.net Similarly, sulfonyl acrylonitriles have been identified as a class of compounds that can act as covalent inhibitors, reacting with biological nucleophiles. nih.gov
The Thiol-Michael addition, the addition of a thiol to an activated alkene, is a particularly efficient and widely used "click" reaction. When comparing the reactivity of different Michael acceptors, vinyl sulfones are known to be highly reactive. Studies comparing vinyl sulfones and acrylates show that vinyl sulfones react more rapidly and selectively with thiols. rsc.orgresearchgate.net For example, in a competitive reaction, ethyl vinyl sulfone can reach 100% conversion with minimal consumption of hexyl acrylate, demonstrating the high selectivity for the vinyl sulfone. rsc.orgresearchgate.net The reaction rate of ethyl vinyl sulfone with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate. researchgate.net
This high reactivity is attributed to the excellent ability of the sulfonyl group to stabilize the negative charge in the transition state and the final adduct. The presence of an additional electron-withdrawing nitrile group, as in 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (B1609715), further enhances the electrophilicity of the double bond. The additional cyano group increases the rate of thiol addition. nih.gov This suggests that this compound would be a highly reactive and selective substrate for Thiol-Michael additions. The reaction proceeds via a nucleophile-initiated mechanism, where a nucleophilic catalyst activates the thiol, which then attacks the electron-deficient alkene. usm.edu
Table 1: Relative Reactivity of Michael Acceptors in Thiol Additions This table is generated based on qualitative and quantitative data from the cited sources.
| Michael Acceptor | Relative Reactivity with Thiols | Selectivity over Acrylates | Key Factors |
|---|---|---|---|
| Vinyl Sulfones | High rsc.orgresearchgate.net | High rsc.orgresearchgate.net | Strong electron-withdrawing sulfonyl group. |
| Acrylates | Moderate rsc.orgresearchgate.net | Lower rsc.orgresearchgate.net | Moderate electron-withdrawing ester group. |
| Acrylonitriles | High nih.gov | N/A | Strong electron-withdrawing nitrile group. |
The oxa-Michael addition, the addition of an alcohol to a Michael acceptor, is a reversible reaction. The reverse reaction is known as the retro-oxa-Michael reaction. This reversibility is of significant interest in polymer chemistry for creating recyclable and self-healing materials. rsc.orgresearchgate.netchemrxiv.org
Studies have shown that for adducts based on sulfones, acrylates, or acrylonitriles, the retro-oxa-Michael reaction is feasible at elevated temperatures (typically >100 °C) and requires the presence of a Brønsted base catalyst, such as potassium hydroxide (B78521) (KOH). rsc.orgresearchgate.netchemrxiv.org Under these conditions, the cleavage of the carbon-oxygen bond occurs, reforming the alcohol and the Michael acceptor. elsevierpure.com This dynamic nature allows for the exchange of alcohols in oxa-Michael adducts within minutes. rsc.orgchemrxiv.org Polymers created through oxa-Michael polymerization can be depolymerized back into smaller fragments in the presence of an alcohol and a base catalyst, demonstrating a pathway for chemical recycling. researchgate.netchemrxiv.orgelsevierpure.com The process is particularly efficient for sulfone-based adducts. rsc.org
Table 2: Conditions for Retro-Oxa-Michael Reactions Data synthesized from cited research on sulfone, acrylate, and acrylonitrile-based adducts.
| Parameter | Condition | Rationale / Observation |
|---|---|---|
| Temperature | > 100 °C | Provides sufficient thermal energy to overcome the activation barrier for bond cleavage. researchgate.netchemrxiv.org |
| Catalyst | Brønsted Base (e.g., KOH) | Facilitates the deprotonation/protonation steps necessary for the reverse reaction. rsc.orgresearchgate.net |
| Substrate | Sulfone, Acrylate, or Acrylonitrile Adducts | The electron-withdrawing group is crucial for the stability of the intermediate in both the forward and reverse reactions. rsc.orgelsevierpure.com |
Cycloaddition Chemistry
The electron-deficient double bond of this compound also allows it to participate in various cycloaddition reactions, where it acts as the electron-poor component.
[3+2] cycloadditions are powerful reactions for constructing five-membered rings. In a typical reaction, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile, typically an alkene or alkyne). While this compound is itself an electron-deficient alkene and would typically be expected to react with electron-rich 1,3-dipoles, the broader context of [3+2] cycloadditions involves the reaction of various synthons with alkenes. nih.gov For instance, Lewis acid catalysis can enable formal [3+2] cycloadditions between epoxides and alkenes to form tetrahydrofurans. mdpi.com
The high degree of activation by the sulfonyl and nitrile groups makes sulfonyl acrylonitriles potent dipolarophiles. They would be expected to react readily with common 1,3-dipoles such as azides, nitrile oxides, and nitrones. The regioselectivity of such reactions would be governed by the electronic and steric properties of both the dipole and the dipolarophile. In reactions with electron-deficient alkenes, the electronic demand of the reaction is a key consideration. researchgate.net
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). nih.govlibretexts.org The reaction is most efficient when the diene is electron-rich and the dienophile is electron-deficient. youtube.com
Given its highly electron-deficient nature, this compound is an excellent dienophile for Diels-Alder reactions. A close analog, (E)-3-phenylsulfonylprop-2-enenitrile, has been shown to undergo facile Diels-Alder reactions with various dienes. rsc.orgresearchgate.net It reacts with moderate regioselectivity with unsymmetrical dienes and with high regioselectivity with dienes like Danishefsky's diene. rsc.orgresearchgate.net The mechanism is a concerted, single-step process that proceeds through a cyclic transition state. libretexts.org
The resulting cycloadducts contain the phenylsulfonyl group, which can be eliminated under basic conditions. For example, the adducts formed from (E)-3-phenylsulfonylprop-2-enenitrile and cyclopentadiene (B3395910) or anthracene (B1667546) undergo base-catalyzed elimination of benzenesulfinic acid to yield α,β-unsaturated nitriles. rsc.orgresearchgate.net This makes the sulfonyl acrylonitrile a synthetic equivalent of a cyanoacetylene (B89716) in Diels-Alder reactions. rsc.org
Table 3: Reactivity of Sulfonyl Acrylonitriles in Diels-Alder Reactions Based on the reactivity of the analogous compound (E)-3-phenylsulfonylprop-2-enenitrile.
| Diene | Reactivity | Regioselectivity | Post-Reaction Transformation |
|---|---|---|---|
| Cyclopentadiene | Facile | N/A | Elimination of benzenesulfinic acid. rsc.orgresearchgate.net |
| Anthracene | Facile | N/A | Elimination of benzenesulfinic acid. rsc.orgresearchgate.net |
| Unsymmetrical Dienes | Facile | Moderate | N/A rsc.orgresearchgate.net |
| Danishefsky's Diene | Facile | High | N/A rsc.orgresearchgate.net |
Cross-Coupling and Functionalization Reactions
The electronically distinct nature of the double bond in this compound suggests its potential as a substrate in various metal-catalyzed cross-coupling and functionalization reactions. While specific studies on this exact molecule are not extensively detailed in the literature, its reactivity can be inferred from studies on analogous vinyl sulfone and acrylonitrile systems.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Although the ethoxy group is not a typical leaving group for cross-coupling, the phenylsulfonyl moiety can, under certain conditions, function as a leaving group. More commonly, the activated double bond of the acrylonitrile framework can participate in reactions analogous to the Heck reaction.
In a typical Heck-type mechanism, an aryl-palladium complex, formed from an aryl halide and a Pd(0) catalyst, would undergo migratory insertion across the double bond of the acrylonitrile substrate. Subsequent β-hydride elimination would yield a new, more substituted alkene. The regioselectivity of this insertion would be governed by both steric and electronic factors. Given the structure of this compound, this approach could lead to the synthesis of complex, highly functionalized olefinic structures.
Furthermore, palladium catalysis is widely used for the α-alkenylation of arylacetonitriles with vinyl halides, providing a route to various aryl acrylonitriles. This highlights the general utility of palladium in coupling reactions involving the acrylonitrile scaffold.
Table 1: Representative Palladium-Catalyzed Alkenylation of Arylacetonitriles This table illustrates the scope of a similar reaction type, as direct examples for this compound are not available.
| Arylacetonitrile | Vinyl Halide/Triflate | Catalyst System | Product | Yield (%) |
| Phenylacetonitrile | (E)-β-bromostyrene | Pd(OAc)₂ / NIXANTPHOS | (2E,3E)-2,4-diphenylbut-2-enenitrile | 85% |
| 4-Methoxyphenylacetonitrile | 1-bromocyclohexene | Pd(OAc)₂ / NIXANTPHOS | 2-(cyclohex-1-en-1-yl)-2-(4-methoxyphenyl)acetonitrile | 78% |
| 2-(Naphthalen-2-yl)acetonitrile | (E)-1-bromo-2-phenylprop-1-ene | Pd(OAc)₂ / NIXANTPHOS | (E)-2-(naphthalen-2-yl)-4-phenylpent-2-enenitrile | 91% |
Nickel-Catalyzed Transformations Involving Carbon-Sulfur Bonds
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various transformations, including the activation and functionalization of carbon-sulfur (C–S) bonds. The phenylsulfonyl group in this compound contains a C–S bond that could potentially be targeted by nickel catalysts.
Nickel complexes can mediate the cross-coupling of aryl sulfones with organometallic reagents (e.g., Grignard reagents) in desulfonylative coupling reactions. In such a process, a low-valent nickel catalyst would oxidatively add into the C–S bond, forming a nickel-aryl intermediate. Subsequent transmetalation with a Grignard reagent and reductive elimination would forge a new C–C bond, replacing the sulfonyl group. This strategy would allow for the direct functionalization of the acrylonitrile core at the C2 position.
Direct C–H functionalization is a highly atom-economical strategy for forming new bonds. In this context, electron-deficient alkenes like this compound are excellent radical acceptors and coupling partners. Transition metals such as rhodium, iridium, and palladium can catalyze the addition of a C–H bond from a directing-group-containing arene across the double bond.
The mechanism typically involves the metal-mediated cleavage of a C–H bond to form a metallacyclic intermediate. This intermediate then coordinates to the electron-deficient alkene, followed by migratory insertion. A final protonolysis or reductive elimination step releases the product and regenerates the active catalyst. The strong polarization of the double bond in this compound makes it a highly reactive partner for such transformations, enabling the direct formation of complex alkylated arenes.
Other Reactive Modes and Transformations
Beyond metal-catalyzed couplings, the inherent electrophilicity of this compound makes it amenable to a range of other transformations, particularly those involving nucleophilic attack.
The most prominent feature of this compound is its character as a potent Michael acceptor. The presence of two powerful electron-withdrawing groups (nitrile and phenylsulfonyl) on the same carbon atom strongly activates the double bond for conjugate addition by a wide variety of soft nucleophiles.
Upon attack at the β-carbon, a resonance-stabilized anionic intermediate is formed. This enolate-type intermediate is stabilized by delocalization of the negative charge onto both the nitrile and the sulfonyl groups. This intermediate can then be protonated or trapped with other electrophiles, allowing for the introduction of a wide range of substituents at the β-position. This reactivity is fundamental to its use as a building block in synthesizing more complex molecules. For instance, the anionic polymerization of acrylonitrile can be initiated by systems that generate zwitterions or carbanions, which readily add to the electron-poor double bond.
Table 2: Examples of Michael Addition to Activated Alkenes This table shows typical reactions for activated alkenes, illustrating the expected reactivity of this compound.
| Michael Acceptor | Nucleophile | Conditions | Product Type |
| Phenyl vinyl sulfone | Diethyl malonate | NaOEt, EtOH | Adduct of malonate to the β-carbon of the vinyl sulfone |
| Acrylonitrile | Thiophenol | Et₃N, CH₂Cl₂ | 3-(Phenylthio)propanenitrile |
| Nitroethylene | Indole | Lewis Acid | 3-(2-Nitroethyl)-1H-indole |
Molecular Rearrangements and Cyclizations
The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). The phenylsulfonyl group, in particular, is known to be a strong activating group for dienophiles. Reaction with a suitable diene would lead to the formation of a six-membered ring, incorporating the acrylonitrile backbone into a new cyclic structure. The stereochemistry and regiochemistry of such reactions are highly predictable under thermal or Lewis acid-catalyzed conditions.
Furthermore, the nitrile group itself can participate in cyclization reactions. For example, intramolecular reactions where a nucleophilic moiety within the same molecule attacks the electrophilic nitrile carbon can lead to the formation of various heterocyclic systems. The nitrile group can also act as an activating group for adjacent positions, facilitating cyclizations through the formation of α-carbanions. These pathways are crucial for the synthesis of complex cyclic sulfonamides (sultams) and other biologically relevant scaffolds.
Computational and Experimental Mechanistic Investigations of this compound in Pyridine (B92270) Synthesis
The reaction of this compound with β-enaminones to form highly substituted pyridines proceeds through a proposed multi-step mechanism. While direct and exhaustive mechanistic studies on this specific reaction are not extensively documented in the literature, a detailed understanding can be constructed by drawing parallels with well-studied related transformations, such as Michael additions, cyclization reactions, and elimination processes. This section elucidates the likely mechanistic pathways and intermediates, supported by computational and experimental principles applied to analogous systems.
The generally accepted mechanism for this transformation involves an initial Michael addition of the enaminone to the electron-deficient alkene, this compound. This is followed by an intramolecular cyclization and subsequent elimination of ethoxide and phenylsulfinate to yield the final aromatic pyridine product.
Characterization of Reaction Intermediates (e.g., Zwitterions, Radicals)
In the context of the reaction between β-enaminones and this compound, the primary intermediates anticipated are zwitterionic species. Radical intermediates are considered less likely given the polar nature of the reactants and the proposed ionic mechanism.
Following the initial nucleophilic attack of the enamine tautomer of the β-enaminone onto the electron-poor double bond of this compound, a zwitterionic intermediate is proposed to form. This intermediate is stabilized by the presence of both a positively charged iminium group and a negatively charged carbanion, the latter being resonance-stabilized by the adjacent phenylsulfonyl and nitrile groups.
While the direct spectroscopic observation of such transient zwitterionic intermediates is challenging due to their short lifetimes, their existence is often inferred from the products of the reaction and supported by computational modeling. In related Michael additions, the formation of zwitterionic or enolate intermediates is a well-established mechanistic feature. Trapping experiments or analysis of side products can sometimes provide indirect evidence for the presence of these intermediates. For instance, if the intermediate has a sufficient lifetime, it could potentially be protonated by a protic solvent, leading to an acyclic addition product. However, in this pyridine synthesis, the subsequent intramolecular cyclization is typically rapid.
Table 1: Plausible Intermediates in the Reaction of β-Enaminones with this compound and Methods for Their Investigation
| Intermediate Type | Proposed Structure/Features | Potential Characterization/Investigative Methods |
| Zwitterion | Contains an iminium cation and a resonance-stabilized carbanion. The negative charge is delocalized over the phenylsulfonyl and nitrile moieties. | - Computational Chemistry (DFT): Calculation of the potential energy surface to identify local minima corresponding to the zwitterionic structure. - Low-Temperature NMR: In some cases, intermediates can be observed at low temperatures where their lifetime is extended. - Trapping Experiments: Use of electrophilic or protic trapping agents to capture the carbanionic center. |
| Cyclized Intermediate | A six-membered dihydropyridine (B1217469) ring formed after intramolecular attack of the carbanion onto the enaminone carbonyl carbon. | - Mass Spectrometry (e.g., ESI-MS): Detection of the mass of the cyclized, non-aromatic intermediate. - In-situ IR/NMR: Monitoring the reaction progress to observe the disappearance of starting material carbonyl signals and the appearance of new signals corresponding to the intermediate. |
Kinetic Studies and Deuterium (B1214612) Isotope Effects
Kinetic studies, including the determination of reaction orders and the measurement of kinetic isotope effects (KIEs), are powerful tools for elucidating reaction mechanisms. For the multi-step synthesis of pyridines from this compound, such studies could pinpoint the rate-determining step.
Conversely, if the subsequent elimination of ethoxide or phenylsulfinate is rate-limiting, a different kinetic profile would be observed. For example, if the elimination of the ethoxy group involves the abstraction of a proton, a significant deuterium isotope effect would be expected upon deuteration of the corresponding C-H bond.
Table 2: Expected Kinetic Isotope Effects (KIEs) for Different Rate-Determining Steps
| Rate-Determining Step | Site of Deuteration | Expected kH/kD | Rationale |
| Michael Addition | α-carbon of enaminone | ~1 | No C-H bond is broken in this step. |
| Intramolecular Cyclization | - | ~1 | C-C bond formation is typically not associated with a large primary KIE. |
| Elimination of Ethanol | α-proton to the nitrile group in the cyclized intermediate | > 2 | C-H bond cleavage is involved in the elimination step, leading to a primary KIE. |
| Elimination of Benzenesulfinic acid | - | ~1 | C-S bond cleavage would not exhibit a primary deuterium KIE. |
Theoretical Calculations (e.g., DFT, Molecular Electron Density Theory) in Reaction Analysis
Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of a reaction. Such calculations can provide detailed information about the structures and energies of reactants, transition states, and intermediates.
For the reaction of this compound with β-enaminones, DFT calculations could be employed to:
Determine the activation energies for the competing pathways and thus predict the most likely reaction mechanism.
Characterize the geometry of the transition states for the Michael addition, cyclization, and elimination steps.
Confirm the stability of the proposed zwitterionic and cyclized intermediates by locating them as local minima on the potential energy surface.
Analyze the electronic structure of the reactants to rationalize their reactivity. For instance, the electrophilicity of the β-carbon of this compound and the nucleophilicity of the α-carbon of the enaminone can be quantified.
Molecular Electron Density Theory (MEDT) could also offer insights into the electronic changes during the reaction. By analyzing the flow of electron density, MEDT can determine whether the reaction proceeds via a polar or a radical mechanism and can characterize the nature of the bond-forming and bond-breaking processes in detail. For this particular reaction, a polar mechanism is strongly anticipated, which would be characterized by a significant charge transfer from the enaminone to the this compound moiety in the transition state.
Table 3: Key Parameters from Theoretical Calculations and Their Mechanistic Implications
| Calculated Parameter | Mechanistic Insight |
| Activation Energy (ΔG‡) | Lower activation energy indicates a more favorable reaction pathway. Comparison of ΔG‡ for Michael addition, cyclization, and elimination steps identifies the rate-determining step. |
| Reaction Energy (ΔGr) | A negative ΔGr indicates an exothermic and thermodynamically favorable reaction step. |
| Geometry of Transition States | Provides a snapshot of the molecular structure at the peak of the energy barrier, revealing the nature of bond formation and breaking. |
| Natural Bond Orbital (NBO) Analysis | Can be used to quantify the charge distribution in intermediates and transition states, confirming the zwitterionic nature of intermediates. |
Advanced Spectroscopic Characterization and Analytical Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a paramount technique for the unambiguous determination of the molecular structure of organic compounds. While specific experimental NMR data for 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (B1609715) is not widely available in published literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on its chemical structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the electronic environment of the hydrogen atoms. The ethoxy group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from spin-spin coupling. The vinyl proton is expected to appear as a singlet, and the aromatic protons of the phenylsulfonyl group would likely present as a complex multiplet in the downfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing insights into the carbon skeleton. Distinct signals are expected for the nitrile carbon, the carbons of the double bond, the carbons of the ethoxy group, and the aromatic carbons of the phenylsulfonyl moiety. The chemical shifts of the olefinic carbons would be influenced by the electron-withdrawing nature of the nitrile and phenylsulfonyl groups.
A complete structural assignment would be achieved through two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which would establish the connectivity between protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and may differ from experimental results.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |
| Ethoxy CH₂ | ~4.2 (quartet) | ~65 |
| Vinylic CH | ~8.0 (singlet) | ~150 |
| Phenyl C-H (ortho) | ~7.9 (multiplet) | ~128 |
| Phenyl C-H (meta) | ~7.6 (multiplet) | ~130 |
| Phenyl C-H (para) | ~7.7 (multiplet) | ~135 |
| Phenyl C (ipso) | - | ~140 |
| C=C (C-SO₂) | - | ~110 |
| C≡N | - | ~115 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO₃S), the nominal molecular weight is approximately 237.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group, the phenylsulfonyl group, or the nitrile group, leading to characteristic fragment ions.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. This is a critical step in the identification of a newly synthesized compound.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₂NO₃S⁺ | 238.0532 |
| [M+Na]⁺ | C₁₁H₁₁NNaO₃S⁺ | 260.0352 |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
Infrared (IR) spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to its key functional moieties.
The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2260-2220 cm⁻¹. The presence of a strong absorption band in this region would be a clear indicator of the acrylonitrile (B1666552) structure. The carbon-carbon double bond (C=C) stretching vibration is expected to be observed in the 1650-1600 cm⁻¹ region. The sulfonyl group (SO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch typically around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹. The C-O-C stretching of the ethoxy group would likely appear in the 1250-1050 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Table 3: Expected Diagnostic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2260 - 2220 |
| Alkene (C=C) | Stretch | 1650 - 1600 |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 |
| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 |
| Ether (C-O-C) | Stretch | 1250 - 1050 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
Advanced Analytical Methodologies (e.g., Collision Cross Section Measurements)
In addition to standard spectroscopic techniques, advanced analytical methodologies such as ion mobility-mass spectrometry (IM-MS) can provide further structural insights. IM-MS separates ions based on their size, shape, and charge, providing a collision cross section (CCS) value, which is a measure of the ion's rotationally averaged surface area.
Table 4: Predicted Collision Cross Section (CCS) Values for Adducts of the Analog (E)-3-ethoxy-2-(propane-2-sulfonyl)-acrylonitrile
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 204.06889 | 148.5 |
| [M+Na]⁺ | 226.05083 | 157.2 |
| [M-H]⁻ | 202.05433 | 150.1 |
| [M+NH₄]⁺ | 221.09543 | 166.3 |
| [M+K]⁺ | 242.02477 | 156.8 |
Data for (E)-3-ethoxy-2-(propane-2-sulfonyl)-acrylonitrile sourced from PubChemLite.
Applications in Complex Organic Synthesis and Material Science Contexts
Role in Asymmetric Catalysis and Enantioselective Synthesis
The electron-deficient nature of the double bond in 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (B1609715) makes it an excellent substrate for asymmetric catalysis, particularly in enantioselective conjugate addition reactions. The strong electron-withdrawing capabilities of the phenylsulfonyl and nitrile groups significantly polarize the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
In the context of enantioselective synthesis, chiral catalysts, such as organocatalysts or metal-ligand complexes, can effectively control the stereochemical outcome of nucleophilic additions to the double bond. For instance, the asymmetric Michael addition of soft nucleophiles, like malonates or thiols, can be catalyzed by chiral thiourea (B124793) or squaramide-based organocatalysts. These catalysts activate the substrate through hydrogen bonding interactions, creating a chiral environment that directs the incoming nucleophile to one face of the molecule, leading to the formation of one enantiomer in excess.
Similarly, chiral metal complexes, for example, those based on copper, zinc, or nickel with chiral ligands, have been employed to catalyze the enantioselective conjugate addition of various nucleophiles to activated alkenes. While direct studies on this compound are limited, the principles of asymmetric catalysis strongly suggest its high potential as a substrate in such transformations for the synthesis of enantioenriched building blocks.
Construction of Diverse Heterocyclic Scaffolds and Derivatives
The strategic placement of multiple reactive sites—the activated double bond, the nitrile group, and the potential for the ethoxy group to act as a leaving group—makes this compound a valuable precursor for the synthesis of a wide array of heterocyclic compounds.
One of the prominent applications is in the synthesis of substituted pyridines and pyrimidines. For example, in reactions with amidines, the compound can undergo a formal [4+2] cycloaddition or a Michael addition followed by cyclization and elimination to afford highly functionalized pyrimidine (B1678525) derivatives. The phenylsulfonyl group can act as a stabilizing moiety and a leaving group in subsequent aromatization steps.
Furthermore, reactions with various dinucleophiles can lead to the formation of other heterocyclic systems. For instance, reaction with hydrazine (B178648) or its derivatives could potentially yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. The versatility of this compound as a building block for heterocycles is underscored by its ability to participate in a variety of cyclization strategies, driven by the electrophilicity of the double bond and the reactivity of the nitrile function.
| Heterocycle Class | Potential Synthetic Route with this compound | Key Reaction Type |
| Pyridines | Reaction with 1,3-dicarbonyl compounds and an ammonia (B1221849) source | Condensation/Cyclization |
| Pyrimidines | Reaction with amidines or ureas | Michael Addition/Cyclization |
| Pyrazoles | Reaction with hydrazine derivatives | Michael Addition/Cyclization |
| Isoxazoles | Reaction with hydroxylamine | Michael Addition/Cyclization |
Utility as Building Blocks in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The highly functionalized nature of this compound makes it an ideal starting point or building block in DOS strategies.
Its utility in DOS stems from its capacity to undergo a variety of transformations under different reaction conditions, leading to a wide range of molecular scaffolds. A single starting material can be diverged into multiple synthetic pathways. For example, the double bond can participate in Michael additions, cycloadditions, or reductions. The nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine. The phenylsulfonyl group can be retained as a key structural feature or eliminated.
This multi-faceted reactivity allows for the generation of a library of compounds with significant skeletal and stereochemical diversity from a common precursor, which is a cornerstone of the DOS approach. The ability to introduce complexity and diversity in a few synthetic steps is a significant advantage in the quest for novel bioactive molecules.
Integration into Functional Polymeric Materials
The presence of a reactive double bond and polar functional groups (nitrile and sulfonyl) in this compound suggests its potential for integration into functional polymeric materials. Acrylonitrile (B1666552) and its derivatives are well-known monomers in polymer chemistry, and the phenylsulfonyl group can impart desirable properties such as thermal stability and altered solubility.
This compound could potentially be used as a monomer or a co-monomer in polymerization reactions, such as free-radical or anionic polymerization, to create polymers with unique characteristics. The resulting polymers would possess pendant phenylsulfonyl and nitrile groups, which could be further modified post-polymerization to introduce other functionalities. For example, the nitrile groups could be hydrolyzed to create hydrophilic carboxylic acid groups, or cross-linked to enhance the mechanical properties of the material.
The incorporation of the sulfonyl group can enhance the thermal stability and refractive index of polymers. Polymers containing sulfonyl and nitrile groups may also exhibit interesting dielectric properties. While specific examples of polymers derived from this compound are not widely reported, the chemistry of related monomers suggests a promising avenue for the development of novel functional materials with applications in areas such as specialty plastics, membranes, and optical materials.
Future Research Directions and Perspectives
Development of Innovative Catalytic Systems for Tailored Transformations
The reactivity of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (B1609715) is ripe for exploration with a new generation of catalytic systems designed for high selectivity and efficiency. Future research should focus on several key areas:
Asymmetric Organocatalysis: The development of chiral organocatalysts for enantioselective conjugate additions to this compound is a primary research avenue. Bifunctional catalysts, such as those based on squaramides or thioureas, which can activate both the nucleophile and the Michael acceptor, hold significant promise for achieving high enantioselectivity in the addition of various nucleophiles, including thiols, amines, and carbon-based nucleophiles.
Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel transformations of this compound. For instance, photocatalytic [2+2] cycloadditions with various alkenes could provide access to complex cyclobutane (B1203170) structures. Furthermore, the generation of radical intermediates from this substrate via photoredox catalysis could enable a range of previously inaccessible bond formations.
Bifunctional Metal/Organocatalysis: The synergistic combination of metal catalysts and organocatalysts could offer unique advantages in terms of reactivity and selectivity. For example, a Lewis acidic metal could activate the nitrile or sulfonyl group, while a chiral organocatalyst directs the stereochemical outcome of a nucleophilic attack.
Phase-Transfer Catalysis: For reactions involving inorganic nucleophiles or reagents with limited solubility in organic solvents, the development of efficient phase-transfer catalytic systems is crucial. Chiral phase-transfer catalysts could enable asymmetric transformations under mild, biphasic conditions, enhancing the practicality and environmental friendliness of synthetic methods.
| Catalytic System | Potential Transformation | Expected Advantages |
| Asymmetric Organocatalysis | Enantioselective Michael Additions | High enantioselectivity, metal-free conditions |
| Photoredox Catalysis | [2+2] Cycloadditions, Radical Additions | Access to novel scaffolds, mild reaction conditions |
| Bifunctional Catalysis | Tandem/Cascade Reactions | Increased complexity in a single step, high efficiency |
| Phase-Transfer Catalysis | Asymmetric Alkylations/Cyanations | Use of inorganic reagents, mild conditions |
Exploration of Novel Reactivity Patterns for this compound
Beyond its established role as a Michael acceptor, the unique electronic and steric properties of this compound suggest the potential for a variety of unexplored reactivity patterns.
Cycloaddition Reactions: A systematic investigation into the behavior of this compound in various cycloaddition reactions is warranted. This includes diastereoselective Diels-Alder reactions where it can act as a dienophile, as well as [3+2] cycloadditions with dipoles like azides and nitrile oxides to construct highly substituted five-membered heterocyclic rings.
Radical Additions: The electron-deficient nature of the double bond makes it a prime candidate for radical addition reactions. Exploring the addition of a wide range of carbon- and heteroatom-centered radicals will likely lead to the development of new methods for the synthesis of complex molecules. The regioselectivity of these additions will be a key aspect to investigate.
Electrophilic Activation and Tandem Reactions: The use of Lewis acids to activate the nitrile or sulfonyl groups could lead to novel tandem reaction sequences. For example, activation could facilitate an initial nucleophilic attack followed by an intramolecular cyclization or rearrangement, providing rapid access to complex molecular architectures.
Umpolung Reactivity: Investigating conditions that could induce umpolung (polarity reversal) at the α- or β-position of the acrylonitrile (B1666552) moiety would open up entirely new synthetic possibilities. This could potentially be achieved through the use of specific catalysts or reagents that temporarily reverse the inherent electrophilicity of the double bond, allowing it to react as a nucleophile.
Integration with Sustainable and Green Chemistry Methodologies
Future research must prioritize the development of environmentally benign synthetic methods involving this compound.
Biocatalysis: The use of enzymes for the stereoselective transformation of this compound is a highly attractive green approach. Ene-reductases could be explored for the asymmetric reduction of the carbon-carbon double bond, providing access to chiral sulfonylnitriles. nih.govresearchgate.nettudelft.nl Other enzymes could be investigated for the hydrolysis of the nitrile or other functional group transformations.
Flow Chemistry: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. The development of flow-based syntheses and transformations of this compound would represent a significant advancement in terms of process efficiency and sustainability.
Use of Greener Solvents: A systematic study to replace conventional volatile organic solvents with more environmentally friendly alternatives, such as ionic liquids, supercritical fluids, or bio-based solvents, is essential. The impact of these solvents on reaction efficiency and selectivity will need to be carefully evaluated.
| Green Chemistry Approach | Specific Application | Potential Benefits |
| Biocatalysis | Asymmetric reduction of the C=C bond | High enantioselectivity, mild conditions, reduced waste |
| Flow Chemistry | Continuous synthesis and transformations | Improved safety, scalability, and process control |
| Alternative Solvents | Reactions in ionic liquids or bio-solvents | Reduced environmental impact, potential for catalyst recycling |
Advanced Computational Chemistry for Reaction Prediction and Optimization
Computational chemistry is poised to play a pivotal role in accelerating research and development related to this compound.
DFT Calculations for Mechanistic Insights: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound. This includes determining the structures of transition states, calculating activation energies, and understanding the factors that govern regioselectivity and stereoselectivity. For instance, DFT can be used to predict the regiochemical outcome of 1,3-dipolar cycloaddition reactions. elsevierpure.comnih.govfigshare.comresearchgate.net
Prediction of Reactivity and Selectivity: Computational models can be developed to predict the reactivity of this compound with various nucleophiles and electrophiles. Frontier Molecular Orbital (FMO) analysis can provide qualitative insights into its reactivity, while more sophisticated models can quantitatively predict reaction rates and selectivities.
In Silico Catalyst Design: Computational methods can be used to design novel catalysts with enhanced activity and selectivity for specific transformations of this compound. This involves building computational models of catalyst-substrate interactions and using these models to identify promising new catalyst structures.
| Computational Method | Application | Outcome |
| DFT Calculations | Mechanistic studies of cycloaddition and Michael additions | Understanding of reaction pathways and selectivity |
| FMO Analysis | Prediction of electrophilic and nucleophilic sites | Rationalization of observed reactivity |
| Molecular Docking | In silico screening of catalysts | Identification of potential high-performance catalysts |
Q & A
Basic: What are the standard synthetic routes and characterization methods for 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile?
Methodological Answer:
The compound is synthesized via Knoevenagel condensation or nucleophilic substitution, with optimization for regioselectivity. Typical characterization involves:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, δ in ppm): Peaks at 7.99–7.96 (m, aromatic protons), 7.67–7.51 (m, sulfonyl-substituted aromatic protons), and 6.44–6.47 (m, α,β-unsaturated protons) .
- 13C NMR data can confirm the nitrile (C≡N) and sulfonyl (SO₂) groups.
- Mass Spectrometry:
- ESI-MS or HR-MS validates molecular weight. For example, HR-MS for a derivative showed m/z 421.0295 (calcd. 421.0287 for C₁₉H₁₄N₂O₄S₂ + Na⁺) .
- Yield Optimization: Reactions often require anhydrous conditions and catalysts like TiO₂ for dehydration steps .
Basic: How are acrylonitrile derivatives analyzed for purity and structural validation in complex matrices?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS):
- Selectivity: Achieved using specific ion fragments (e.g., m/z = 53 for acrylonitrile) with no interference from co-eluting peaks like 3-methylfuran .
- Precision: Relative standard deviation (RSD) of 0.77–4% for triplicate analyses ensures reproducibility .
- Liquid Chromatography (HPLC): Useful for polar derivatives, paired with UV detection at λ = 210–230 nm for nitrile absorption.
Advanced: How can low yields in sulfonyl acrylonitrile synthesis (e.g., 5% yield) be systematically improved?
Methodological Answer:
Low yields (e.g., 5% for compound 24 ) often stem from steric hindrance or side reactions. Optimization strategies include:
- Catalyst Screening: Solid acids (e.g., TiO₂) improve dehydration efficiency .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.
- Temperature Gradients: Stepwise heating (e.g., 60°C → 120°C) minimizes decomposition.
- Protecting Groups: Introducing temporary groups on reactive sites (e.g., pyrrole NH) can prevent undesired side reactions .
Advanced: How should researchers address contradictions between in vitro mutagenicity and in vivo carcinogenicity data for acrylonitrile derivatives?
Methodological Answer:
Discrepancies arise from metabolic differences (e.g., cytochrome P450 activation in vivo). A tiered approach is recommended:
In Silico Modeling: Predict metabolic pathways using tools like OECD QSAR Toolbox.
Tissue-Specific Assays: Conduct unscheduled DNA synthesis (UDS) tests in target organs (e.g., liver, Zymbal gland) .
Epidemiological Analysis: Compare occupational exposure data (e.g., acrylonitrile in plastics industries) with animal tumorigenicity .
Key Finding: Inconsistent DNA adduct formation in non-target tissues suggests organ-specific carcinogenic mechanisms .
Basic: What safety protocols are critical for handling acrylonitrile derivatives in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods with ≥100 ft/min airflow to limit inhalation exposure .
- PPE: Nitrile gloves (≥8 mil thickness), chemical goggles, and flame-resistant lab coats.
- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
- Storage: In airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How can copolymerization reactivity ratios (e.g., styrene-acrylonitrile) be experimentally determined with high confidence?
Methodological Answer:
- Design of Experiments (DoE): Use low monomer compositions (e.g., styrene fₐ₀ ≈ 0.03) to reduce parameter correlation .
- Kinetic Modeling: Fit data to the Mayo-Lewis equation using nonlinear regression.
- Confidence Intervals: Bootstrap resampling (≥1,000 iterations) to assess uncertainty in r₁ and r₂ .
Example: For styrene (r₁ = 0.36) and acrylonitrile (r₂ = 0.08), optimal sampling at extreme compositions minimizes confidence region overlap .
Basic: What techniques are used for crystallographic and conformational analysis of sulfonyl acrylonitriles?
Methodological Answer:
- X-ray Crystallography:
- Torsion Angles: For 5-cyclohexyl-2-(2-fluorophenyl)acrylonitrile, key angles include O₂–S₁–C₁–C₈ = 131.23° and C₇–O₁–C₈–C₁₅ = -176.16° .
- Packing Diagrams: Reveal π-π stacking between aromatic rings and nitrile dipolar interactions.
- DFT Calculations: Compare experimental bond lengths (e.g., C≡N: 1.14 Å) with B3LYP/6-31G(d) optimized geometries.
Advanced: What mechanistic insights support the covalent inhibition activity of sulfonyl acrylonitriles?
Methodological Answer:
- Electrophilic Warhead: The β-carbon of the α,β-unsaturated nitrile undergoes Michael addition with cysteine thiols in target proteins .
- Kinetic Selectivity:
- IC₅₀ Shift Assays: Compare inhibition with/without pre-incubation to confirm covalent binding.
- MALDI-TOF MS: Detect protein-adduct masses (e.g., +257 Da for inhibitor 12 ) .
- SAR Studies: Substituents on the sulfonyl group modulate binding kinetics (e.g., electron-withdrawing groups enhance reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
